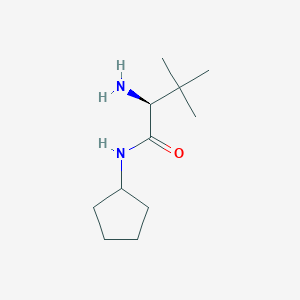
(2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanamide is a chiral amide compound with potential applications in various scientific fields. Its structure consists of a cyclopentyl group attached to the nitrogen atom of the amide, with a 2-amino-3,3-dimethylbutanamide backbone. This compound is of interest due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentylamine and 3,3-dimethylbutanoic acid.
Amidation Reaction: The primary synthetic route involves the amidation of 3,3-dimethylbutanoic acid with cyclopentylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
(2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide derivatives with altered functional groups.
Substitution: Substituted amides with various alkyl or acyl groups attached to the nitrogen atom.
科学研究应用
(2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biochemical and physiological changes. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanoic acid: A structurally similar compound with a carboxylic acid group instead of an amide group.
(2S)-2-amino-N-cyclopentyl-3,3-dimethylbutylamine: A related compound with an amine group instead of an amide group.
Uniqueness
(2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanamide is unique due to its specific amide structure, which imparts distinct chemical and biological properties. Its chiral nature and the presence of the cyclopentyl group contribute to its potential as a versatile compound in various scientific and industrial applications.
属性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)9(12)10(14)13-8-6-4-5-7-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t9-/m1/s1 |
InChI 键 |
CBIRNINIDNJBAN-SECBINFHSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)NC1CCCC1)N |
规范 SMILES |
CC(C)(C)C(C(=O)NC1CCCC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)
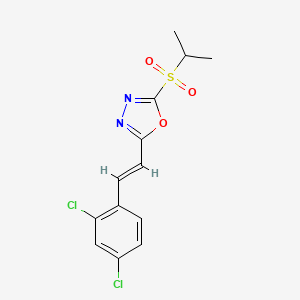


![6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid](/img/structure/B13910148.png)
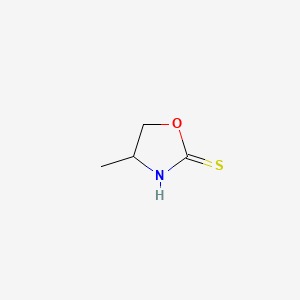
![4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)

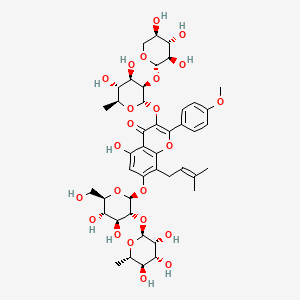
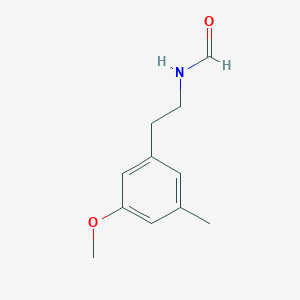
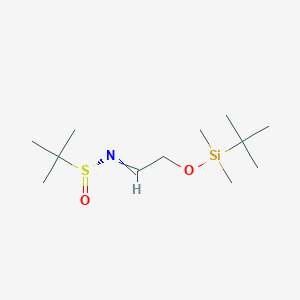
![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)
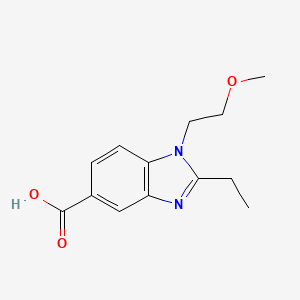
![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)
